7-Xilosiltaxol

Descripción general

Descripción

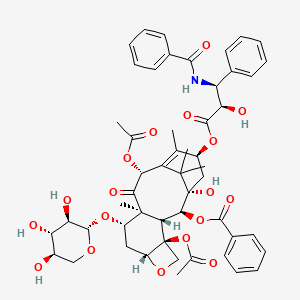

This compound is isolated from the bark of the Taxus brevifolia tree and has a structure similar to paclitaxel, with the addition of a xyloside moiety at the 7th position . Taxol-7-xyloside exhibits significant antineoplastic activity, making it a valuable compound in cancer research and treatment.

Aplicaciones Científicas De Investigación

Taxol-7-xyloside has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying the synthesis and modification of taxane derivatives.

Biology: The compound is used to investigate the mechanisms of microtubule stabilization and cell cycle arrest.

Industry: The compound is utilized in the development of new anticancer drugs and formulations.

Mecanismo De Acción

Taxol-7-xyloside exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule structure. As a result, the compound disrupts the normal dynamics of microtubules, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells .

Similar Compounds:

Paclitaxel: The parent compound of Taxol-7-xyloside, known for its potent anticancer activity.

Docetaxel: A structurally similar compound with a hydroxyl group at the C10 position instead of an acetyl group.

Cabazitaxel: Another taxane derivative used in cancer treatment.

Uniqueness of Taxol-7-xyloside: Taxol-7-xyloside is unique due to the presence of the xyloside moiety at the 7th position, which enhances its solubility and bioavailability compared to paclitaxel. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Safety and Hazards

The safety data sheet of 7-Xylosyltaxol suggests that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .

Direcciones Futuras

The future directions of 7-Xylosyltaxol research could involve further exploration of its potential as an anticancer agent . Additionally, the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a highly specific monoclonal antibody against paclitaxel could be a valuable method for paclitaxel determination .

Análisis Bioquímico

Biochemical Properties

7-Xylosyltaxol plays a crucial role in biochemical reactions by interacting with microtubules. It binds to tubulin, a protein that forms the structural component of microtubules, and inhibits their disassembly . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. By stabilizing microtubules, 7-Xylosyltaxol effectively halts the proliferation of cancer cells . Additionally, it has been shown to interact with the apoptosis inhibitor protein Bcl-2, thereby inducing apoptosis in cancer cells .

Cellular Effects

7-Xylosyltaxol exerts profound effects on various types of cells and cellular processes. It inhibits the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), A2780 (ovarian cancer), HCT-8 (colon cancer), and SW480 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to inhibit DNA synthesis and stimulate the release of tumor necrosis factor-alpha, a cytokine involved in inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of 7-Xylosyltaxol involves its binding to tubulin, which prevents the disassembly of microtubules . This stabilization of microtubules interferes with the normal mitotic process, leading to cell cycle arrest and apoptosis. Additionally, 7-Xylosyltaxol binds to and blocks the function of the apoptosis inhibitor protein Bcl-2, further promoting apoptosis in cancer cells . The compound also induces changes in gene expression, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Xylosyltaxol have been observed to change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, 7-Xylosyltaxol continues to exhibit its microtubule-disrupting and anticancer activities, although the extent of its effects may vary depending on the experimental conditions. Long-term studies have shown that the compound can induce sustained inhibition of cancer cell proliferation and promote apoptosis .

Dosage Effects in Animal Models

The effects of 7-Xylosyltaxol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 7-Xylosyltaxol can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing the dosage of 7-Xylosyltaxol for safe and effective cancer treatment.

Metabolic Pathways

7-Xylosyltaxol is involved in several metabolic pathways, including those related to its bioconversion and degradation. The compound is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation . Additionally, 7-Xylosyltaxol interacts with various cofactors that influence its metabolic flux and metabolite levels. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in vivo.

Transport and Distribution

Within cells and tissues, 7-Xylosyltaxol is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 7-Xylosyltaxol accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of 7-Xylosyltaxol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 7-Xylosyltaxol is primarily within the cytoplasm and nucleus of cells . The compound’s activity and function are influenced by its localization, as it interacts with microtubules and other cellular structures in these compartments. Targeting signals and post-translational modifications may direct 7-Xylosyltaxol to specific organelles, enhancing its therapeutic efficacy. Understanding the subcellular localization of 7-Xylosyltaxol is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Taxol-7-xyloside can be synthesized through partial synthesis starting from naturally occurring taxane-7-xylosides. The process involves the oxidative cleavage of the 7-xyloside moieties . Another method involves the extraction of the compound from the bark of Taxus brevifolia, followed by purification using a reverse phase column with a step gradient of acetonitrile and water .

Industrial Production Methods: The industrial production of Taxol-7-xyloside primarily involves the extraction from the bark of Taxus brevifolia. The process includes multiple manipulations, such as chloroform extraction and crystallization, to isolate and purify the compound . Advances in synthetic biology have also enabled the production of taxol precursors in engineered microorganisms, offering a sustainable alternative to traditional extraction methods .

Análisis De Reacciones Químicas

Types of Reactions: Taxol-7-xyloside undergoes various chemical reactions, including:

Oxidation: The oxidative cleavage of the 7-xyloside moiety to produce taxol and other derivatives.

Reduction: Reduction reactions can modify the functional groups on the taxane ring.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the taxane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various taxane derivatives, such as 10-deacetyltaxol and cephalomannine .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGOBHUZTXSFK-TZIKQHFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454873 | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

986.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90332-66-4 | |

| Record name | 7-Xylosyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of geographical location and environmental factors on 7-xylosyltaxol content in Taxus species?

A1: Research indicates that the content of 7-xylosyltaxol, along with paclitaxel and cephalomannine, can vary significantly depending on the geographical origin of Taxus wallichiana var. mairei. [] For instance, plants sourced from Jianyang (Fujian Province) and Jingdezhen (Jiangxi Province) exhibited relatively higher concentrations of these three compounds. [] Furthermore, environmental factors like sunlight exposure play a crucial role. Taxus chinensis var. mairei cultivated under sunny conditions showed significantly higher levels of 7-xylosyltaxol compared to those grown in the shade. []

Q2: Which parts of the Taxus plant have higher concentrations of 7-xylosyltaxol?

A2: Studies on both Taxus wallichiana var. mairei [] and Taxus chinensis var. mairei [] demonstrate that the bark contains significantly higher concentrations of 7-xylosyltaxol, paclitaxel, and cephalomannine compared to the branches and leaves. Within the branches and leaves themselves, the upper canopy layers, which receive more sunlight, show higher levels of these compounds compared to the lower layers. [, ]

Q3: How does the age of the Taxus plant influence 7-xylosyltaxol content?

A3: Research on Taxus chinensis var. mairei indicates that 7-xylosyltaxol content, along with paclitaxel and cephalomannine, tends to be higher in four-year-old plants compared to younger ones. [] This suggests an age-dependent accumulation of these compounds in the plant.

Q4: Are there any correlations between soil properties and the accumulation of 7-xylosyltaxol in Taxus plants?

A4: Interestingly, while no significant correlation was found between soil properties and 7-xylosyltaxol or paclitaxel content, cephalomannine showed a significant negative correlation with soil total nitrogen and organic matter content. [] This suggests a potential influence of soil nutrient status on the biosynthesis of specific taxanes in Taxus wallichiana var. mairei.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)